
methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O3 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Attached to this ring are a formyl group (CHO), an isobutyl group (i-C4H9), and a carboxylate group (COOCH3) .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , condensation reactions with ketones and aldehydes , and dehydrogenative coupling reactions with 1,3-diols . They can also undergo N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 210.23 . Its predicted properties include a boiling point of 313.3±27.0 °C, a density of 1.27±0.1 g/cm3, and a pKa of -1.86±0.10 .Scientific Research Applications
Structural and Spectral Investigations
Research has concentrated on the structural and spectral analyses of pyrazole derivatives, highlighting the importance of these compounds in understanding molecular properties and reactivity. For instance, Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, emphasizing the significance of single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy in characterizing such molecules (Viveka et al., 2016).
Synthesis and Biological Activity
Several studies have explored the synthesis of novel compounds containing pyrazole moieties and evaluated their biological activities. Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, demonstrating a synergistic effect in bioassays with antitumor drugs, indicating the potential of pyrazole derivatives in chemotherapy applications (Kletskov et al., 2018).
Coordination Polymers
Research by Cheng et al. (2017) on the synthesis and structural diversity of metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has shed light on the potential of pyrazole derivatives in forming complex structures with potential applications in material science (Cheng et al., 2017).
Antitumor and Antiviral Activities
The antitumor and antiviral potentials of pyrazole derivatives have also been a subject of interest. Strašek et al. (2019) discovered that tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates exhibit high activity against Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria parasite, showcasing the medicinal relevance of these compounds (Strašek et al., 2019).
Corrosion Inhibition
The application of pyrazole derivatives in the field of corrosion inhibition has been explored, highlighting their potential as environmentally friendly corrosion inhibitors for metals. Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, demonstrating high efficiency and the potential for industrial applications (Dohare et al., 2017).
Future Directions
The future directions for “methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate” and similar pyrazole compounds could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and development of new bioactive compounds using pyrazole as a scaffold . Additionally, more research could be conducted to fully understand their physical and chemical properties, as well as their safety and hazards.
Mechanism of Action
Target of Action
Pyrrole-containing analogs, which this compound is a part of, are known to have diverse biological activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Mode of Action
It’s known that pyrrole-containing compounds can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
It’s known that pyrrole-containing compounds can influence a variety of biochemical pathways due to their diverse nature of activities .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.46 (iLOGP), suggesting it may have good bioavailability .
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
properties
IUPAC Name |
methyl 5-formyl-1-(2-methylpropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)5-12-8(6-13)4-9(11-12)10(14)15-3/h4,6-7H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSBKZGRMZNAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

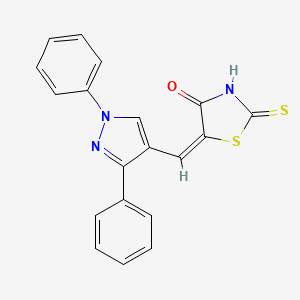
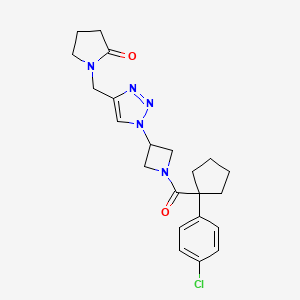
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)
![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)
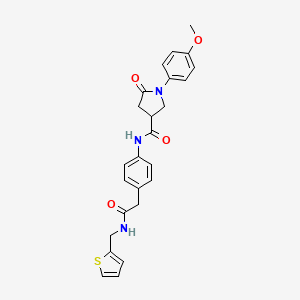

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)
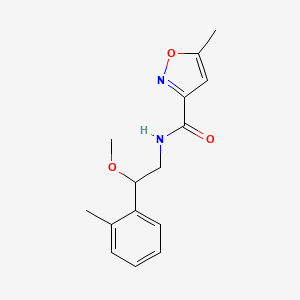
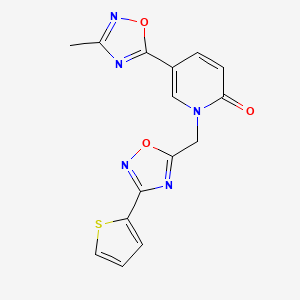
![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)
![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917591.png)